
5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one, also known as BIP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BIP is a pyranone derivative that has been shown to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The exact mechanism of action of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one is not fully understood, but studies have shown that it induces apoptosis in cancer cells by activating the mitochondrial pathway. 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has been shown to inhibit viral replication by targeting the viral DNA polymerase.
Biochemical and Physiological Effects:
5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has been shown to exhibit various biochemical and physiological effects. Studies have shown that 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis in cancer cells. 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has been shown to inhibit viral replication by targeting the viral DNA polymerase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one is that it exhibits potent anticancer, anti-inflammatory, and antiviral properties. 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has not been extensively studied in vivo, which limits its potential for clinical applications.
Orientations Futures
There are several future directions for the research on 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the final product. Another area of research could focus on elucidating the exact mechanism of action of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one, which could lead to the development of more potent derivatives. Additionally, future research could focus on studying the in vivo efficacy and toxicity of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one to determine its potential for clinical applications.
Méthodes De Synthèse
The synthesis of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one involves the reaction of indoline-1-carboxylic acid with benzyl bromide in the presence of a base, followed by the cyclization of the resulting intermediate with 2-hydroxy-1,4-naphthoquinone. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has been extensively studied for its potential therapeutic properties. Numerous studies have shown that 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one exhibits anticancer activity against various types of cancer cells, including breast, lung, prostate, and colon cancer cells. 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has antiviral activity against herpes simplex virus type 1 and 2.
Propriétés
IUPAC Name |
2-(2,3-dihydroindole-1-carbonyl)-5-phenylmethoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c23-18-12-19(21(24)22-11-10-16-8-4-5-9-17(16)22)26-14-20(18)25-13-15-6-2-1-3-7-15/h1-9,12,14H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXXQZXMMKNDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2421791.png)
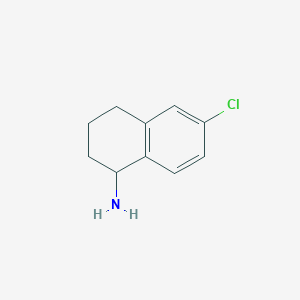

![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2421800.png)

![1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)
![6-[5-(5-Bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2421805.png)


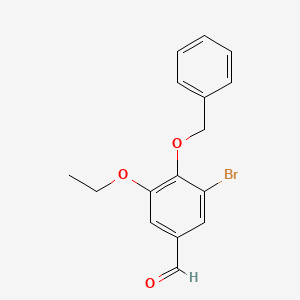
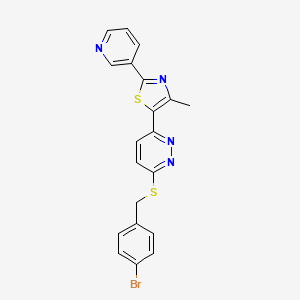
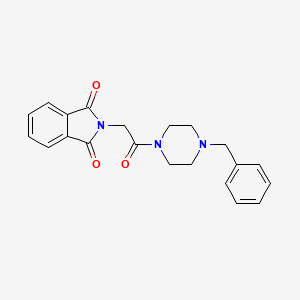
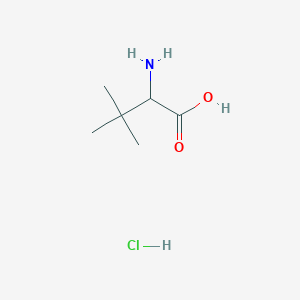
![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2421814.png)